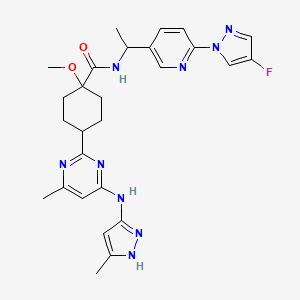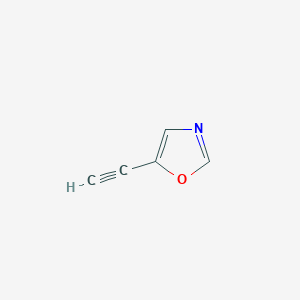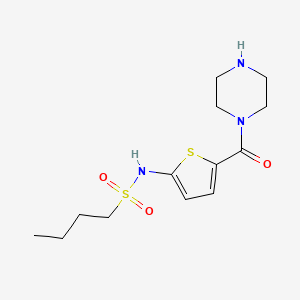
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperazine Moiety: The piperazine group can be introduced through a condensation reaction with acyl chloride, followed by deprotection under acidic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced via a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(5-(piperazine-1-carbonyl)pyridin-2-yl)butane-1-sulfonamide: Similar structure but with a pyridine ring instead of thiophene.
N-(5-(piperazine-1-carbonyl)furan-2-yl)butane-1-sulfonamide: Contains a furan ring instead of thiophene.
Uniqueness
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H21N3O3S2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[5-(piperazine-1-carbonyl)thiophen-2-yl]butane-1-sulfonamide |
InChI |
InChI=1S/C13H21N3O3S2/c1-2-3-10-21(18,19)15-12-5-4-11(20-12)13(17)16-8-6-14-7-9-16/h4-5,14-15H,2-3,6-10H2,1H3 |
InChI Key |
KKIYJWIACLMFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(S1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


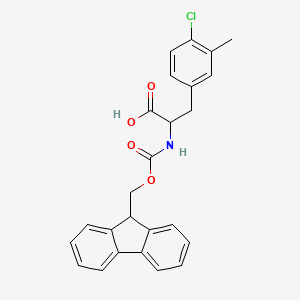
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
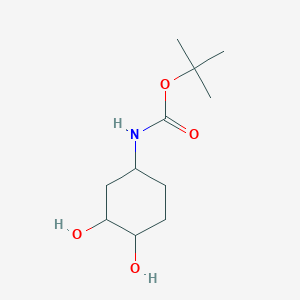
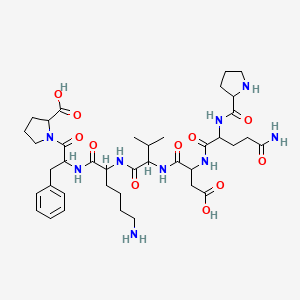

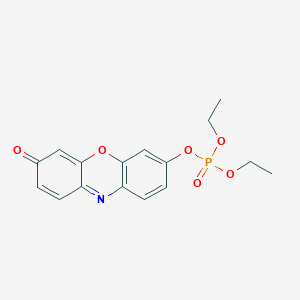
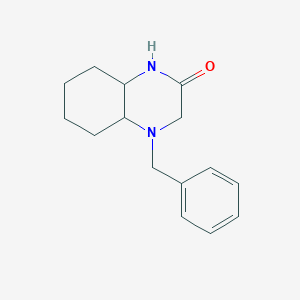
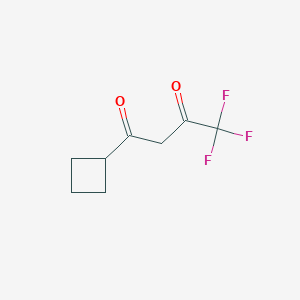
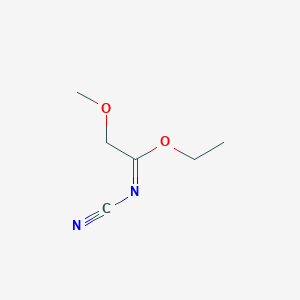
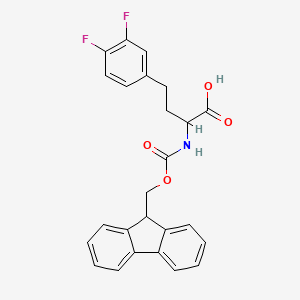
![DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)
